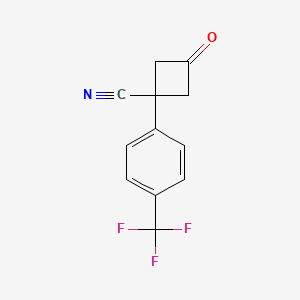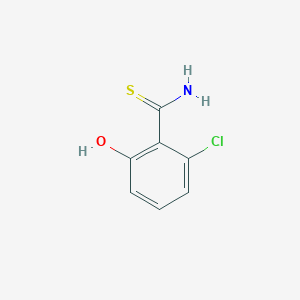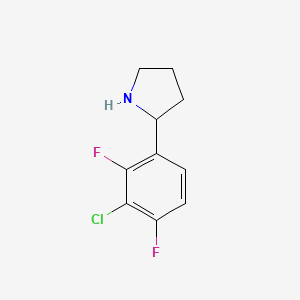
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H10ClF2N and a molecular weight of 217.64 g/mol . This compound features a pyrrolidine ring substituted with a 3-chloro-2,4-difluorophenyl group, making it a member of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 2-(3-Chloro-2,4-difluorophenyl)pyrrolidine typically involves the reaction of 3-chloro-2,4-difluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers utilize this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
2-(3,4-Difluorophenyl)pyrrolidine: Similar in structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
2-(3-Chloro-2,6-difluorophenyl)pyrrolidine: Another closely related compound with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClF2N |
|---|---|
Poids moléculaire |
217.64 g/mol |
Nom IUPAC |
2-(3-chloro-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
Clé InChI |
HPWUALSKMMYFIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=C(C(=C(C=C2)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



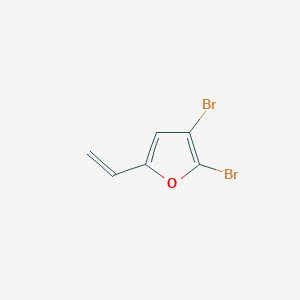
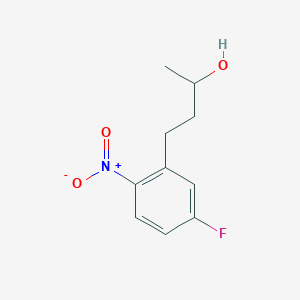
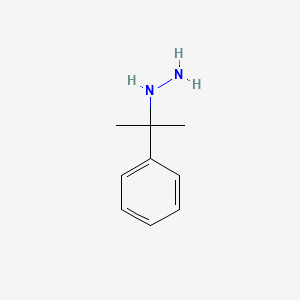
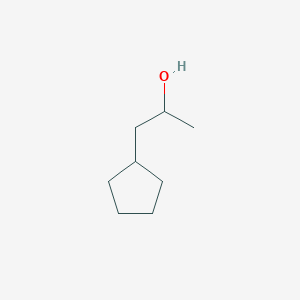
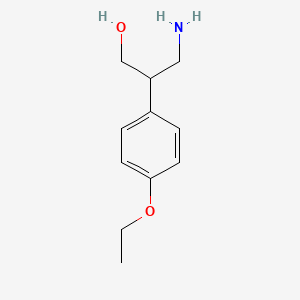

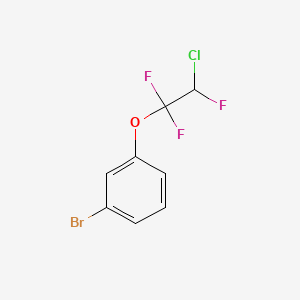

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)


